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Compound of Interest

Compound Name:
Tert-butyl 2-(propan-2-

ylidene)hydrazinecarboxylate

Cat. No.: B057451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. Due to the limited

availability of published experimental spectra for this specific molecule, this document presents

predicted data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons

with analogous structures. This guide also outlines the standard experimental protocols for

acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for tert-butyl 2-(propan-2-
ylidene)hydrazinecarboxylate. These predictions are derived from the analysis of its

structural components: a tert-butyl group, a carbazate moiety, and an isopropylidene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 8.0 Singlet (broad) 1H N-H

~1.9 - 2.1 Singlet 6H (CH₃)₂C=N

~1.5 Singlet 9H (CH₃)₃C-O

1.1.2. ¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~155 - 160 C=O (Carbamate)

~145 - 150 C=N (Imine)

~80 - 82 (CH₃)₃C-O

~28 - 30 (CH₃)₃C-O

~18 - 25 (CH₃)₂C=N

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3400 Medium, Broad N-H Stretch

~2970 - 2930 Strong C-H Stretch (Aliphatic)

~1700 - 1720 Strong C=O Stretch (Carbamate)

~1640 - 1660 Medium C=N Stretch (Imine)

~1390 and ~1365 Medium C-H Bend (tert-butyl)

~1250 - 1150 Strong C-O Stretch

Mass Spectrometry (MS)
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m/z Interpretation

172.12 [M]⁺ (Molecular Ion)

157.10 [M - CH₃]⁺

116.09 [M - C₄H₈]⁺ or [M - 56]⁺

101.07 [M - C₄H₉O]⁺

57.07 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure.

Methodology:

Sample Preparation: A sample of approximately 5-10 mg of tert-butyl 2-(propan-2-
ylidene)hydrazinecarboxylate is dissolved in about 0.6-0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0

ppm).

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added

to improve the signal-to-noise ratio.
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¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon

spectrum, resulting in singlets for all carbon signals.

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of

2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024

or more) is typically required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0

ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

A small amount of the solid sample is placed directly onto the diamond crystal of the ATR

accessory.

Pressure is applied using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty ATR crystal is recorded.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
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Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. The positions of the

absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS)

or liquid chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Sample Preparation

Spectroscopic Techniques

Data Interpretation

tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Molecular Structure Elucidation

¹H & ¹³C Spectra

Functional Group Identification

Absorption Bands

Molecular Weight and Fragmentation

Mass Spectrum

Compound Confirmation
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¹H NMR Signals

¹³C NMR Signals

N-H ~7.5-8.0 ppm broad s

(CH₃)₂C=N ~1.9-2.1 ppm s

(CH₃)₃C-O ~1.5 ppm s

C=O ~155-160 ppm

C=N ~145-150 ppm

(CH₃)₃C-O ~80-82 ppm

(CH₃)₃C-O ~28-30 ppm

(CH₃)₂C=N ~18-25 ppm

tert-butyl
2-(propan-2-ylidene)
hydrazinecarboxylate

Click to download full resolution via product page
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Available at: [https://www.benchchem.com/product/b057451#tert-butyl-2-propan-2-ylidene-
hydrazinecarboxylate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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